molecular formula C16H13N3O4S B2870005 N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide CAS No. 1286698-74-5

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide

Cat. No.: B2870005
CAS No.: 1286698-74-5
M. Wt: 343.36
InChI Key: JUZBWXUZAALDPP-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiophene-2-carboxamido group: This step may involve amide bond formation using reagents like carbodiimides.

    Attachment of the 2-methoxyphenyl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to enzymes or receptors: Inhibiting or activating specific biological pathways.

    Interacting with DNA or RNA: Affecting gene expression or protein synthesis.

    Modulating cellular processes: Influencing cell signaling, metabolism, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-2-(thiophene-2-amido)-1,3-oxazole-4-carboxamide: Similar in structure but with different substituents.

    Thiophene derivatives: Compounds containing the thiophene ring with various functional groups.

    Oxazole derivatives: Compounds featuring the oxazole ring with different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-22-12-6-3-2-5-10(12)17-14(20)11-9-23-16(18-11)19-15(21)13-7-4-8-24-13/h2-9H,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZBWXUZAALDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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